

Molecular formula and structure of tocainide hydrochloride

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Compound of Interest

Compound Name: *Tocainide hydrochloride*

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Tocainide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular formula, structure, and physicochemical properties of **tocainide hydrochloride**. It includes detailed experimental protocols for its synthesis and analysis, as well as a visualization of its mechanism of action.

Core Data and Properties

Tocainide hydrochloride is a class Ib antiarrhythmic agent, acting as a sodium channel blocker. Its fundamental properties are summarized below.

Chemical and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₇ ClN ₂ O	[1]
Molecular Weight	228.72 g/mol	[1]
IUPAC Name	2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride	
CAS Number	71395-14-7	[1]
Appearance	White crystalline powder	
Melting Point	246-247.5 °C	
Solubility	Freely soluble in water and ethanol	

Spectroscopic Data Summary

Technique	Key Features
¹ H NMR (D ₂ O)	Signals corresponding to aromatic protons, the methine proton, the methyl protons of the propyl group, and the methyl protons on the aromatic ring.
FT-IR (KBr Pellet)	Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), aromatic C-H stretching, and C-N stretching.

Molecular Structure

The chemical structure of **tocainide hydrochloride** consists of a 2,6-dimethylaniline moiety linked to an aminopropanamide group. The hydrochloride salt form enhances its solubility in aqueous media.

Experimental Protocols

Synthesis of Tocainide Hydrochloride

This protocol describes a common synthetic route to **tocainide hydrochloride**, starting from 2,6-dimethylaniline.

Step 1: Synthesis of α -bromo-2,6-dimethylacetanilide

- In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 1.55 mol of 2,6-dimethylaniline and 2.4 L of 85% isopropanol.[\[2\]](#)
- Control the stirring speed at 130 rpm and heat the solution to 85°C, maintaining this temperature for 30 minutes.[\[2\]](#)
- Cool the solution to 40°C and slowly add 1.89 mol of 2-bromopropionyl bromide dropwise.[\[2\]](#)
- After the addition is complete, reflux the reaction mixture for 9 hours.[\[2\]](#)
- Cool the solution to 3°C and let it stand for 28 hours to allow for crystallization.[\[2\]](#)
- Filter the resulting solid and wash it with a 90% diethyl ether solution, followed by a sodium bromide solution wash.[\[2\]](#)
- Dry the solid using a suitable dehydrating agent (e.g., anhydrous sodium sulfate).
- Recrystallize the crude product from a 95% triethylamine solution to yield purified α -bromo-2,6-dimethylacetanilide.[\[2\]](#)

Step 2: Synthesis of Tocainide

- To the purified α -bromo-2,6-dimethylacetanilide from the previous step, add an excess of aqueous ammonia.
- Heat the mixture in a sealed reaction vessel. The nucleophilic substitution of the bromine atom by the amino group from ammonia will occur.
- After the reaction is complete, cool the mixture and extract the tocainide base with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic extracts with water and dry over anhydrous sodium sulfate.

- Evaporate the solvent to obtain crude tocanide base.

Step 3: Formation of **Tocainide Hydrochloride**

- Dissolve the crude tocanide base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
- Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring.
- Cool the solution in an ice bath to induce precipitation of **tocainide hydrochloride**.
- Collect the white crystalline precipitate by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Purification by Recrystallization

- Dissolve the impure **tocainide hydrochloride** in a minimum amount of hot solvent (e.g., ethanol or a mixture of ethanol and water).[\[3\]](#)[\[4\]](#)[\[5\]](#)
- If the solution is colored, a small amount of activated charcoal can be added to decolorize it.
- Hot filter the solution to remove any insoluble impurities.[\[3\]](#)
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote the formation of large, pure crystals.[\[4\]](#)
- Collect the purified crystals by vacuum filtration and dry them thoroughly.[\[3\]](#)

Analytical Methods

3.2.1. Thin-Layer Chromatography (TLC)

- Stationary Phase: Silica gel 60 F₂₅₄ plates.[\[6\]](#)[\[7\]](#)
- Sample Preparation: Dissolve a small amount of **tocainide hydrochloride** in methanol.
- Mobile Phase: A mixture of chloroform and methanol (90:10, v/v). For basic drugs like tocanide, the silica gel plate can be pre-treated by dipping or spraying with 0.1 M potassium

hydroxide in methanol and then dried.[7] Another suitable mobile phase is methanol:strong ammonia solution (100:1.5).[8]

- Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches approximately 1 cm from the top of the plate.
- Visualization: Visualize the spots under UV light at 254 nm, where UV-absorbing compounds will appear as dark spots against a fluorescent background.[8]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **tocainide hydrochloride** with approximately 200-250 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9][10] Note: For hydrochloride salts, ion exchange with KBr can sometimes occur. Using potassium chloride (KCl) as the matrix can prevent this.[10][11]
 - Transfer the finely ground powder to a pellet-forming die.
 - Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[9]
- Data Acquisition:
 - Record the spectrum from 4000 to 400 cm^{-1} .
 - Acquire a background spectrum of an empty sample holder or a pure KBr pellet.
- Expected Characteristic Peaks:
 - ~3400-3200 cm^{-1} : N-H stretching (primary amine and secondary amide)
 - ~3100-3000 cm^{-1} : Aromatic C-H stretching
 - ~2980-2850 cm^{-1} : Aliphatic C-H stretching
 - ~1670-1640 cm^{-1} : C=O stretching (Amide I)

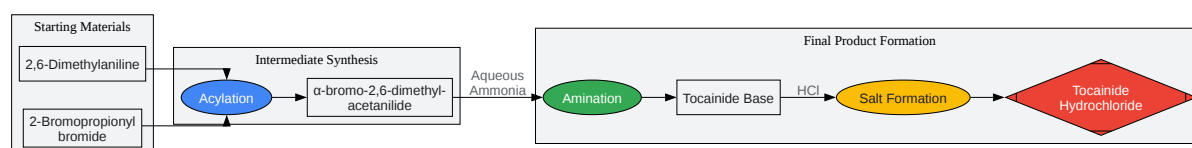
- $\sim 1550\text{-}1520\text{ cm}^{-1}$: N-H bending (Amide II)
- $\sim 1470\text{-}1450\text{ cm}^{-1}$: C-H bending (methyl)
- Aromatic ring vibrations in the $1600\text{-}1400\text{ cm}^{-1}$ region.

3.2.3. Proton Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **tocainide hydrochloride** in a suitable deuterated solvent, such as deuterium oxide (D_2O).^{[12][13][14]}
- Data Acquisition: Acquire the ^1H -NMR spectrum on a 400 MHz or higher spectrometer.
- Expected Chemical Shifts and Assignments (in D_2O):
 - $\delta \sim 1.5\text{ ppm}$ (d, 3H): Methyl protons ($-\text{CH}(\text{NH}_2)\text{CH}_3$)
 - $\delta \sim 2.2\text{ ppm}$ (s, 6H): Methyl protons on the aromatic ring ($\text{Ar}-\text{CH}_3$)
 - $\delta \sim 4.0\text{ ppm}$ (q, 1H): Methine proton ($-\text{CH}(\text{NH}_2)\text{CH}_3$)
 - $\delta \sim 7.1\text{-}7.2\text{ ppm}$ (m, 3H): Aromatic protons ($\text{Ar}-\text{H}$)

Mandatory Visualizations

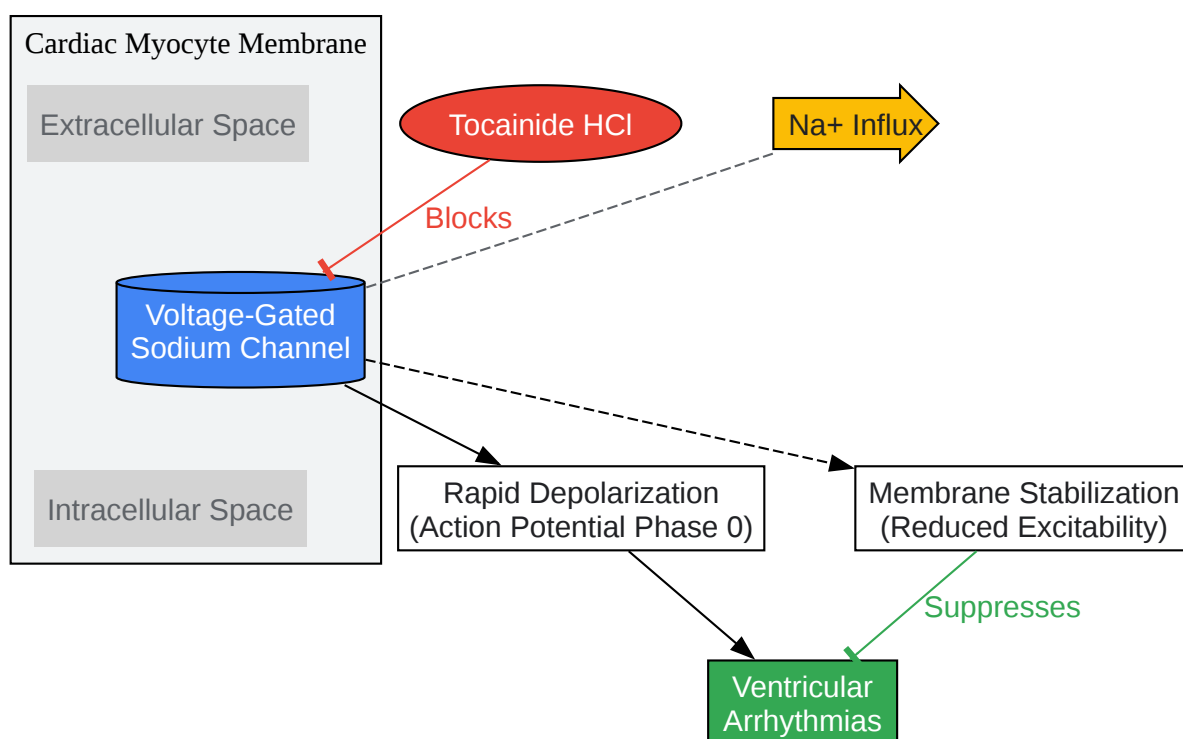
Synthetic Workflow of Tocainide Hydrochloride



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Caption: Synthetic pathway of **tocainide hydrochloride**.

Mechanism of Action: Sodium Channel Blockade



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